Imidazo[1,2-a]pyrazin-8-amine, 3-[1,1'-biphenyl]-2-yl-N-methyl-
Description
Structural Elucidation and Molecular Characterization of Imidazo[1,2-a]pyrazin-8-amine Derivatives
Core Heterocyclic Framework Analysis: Imidazo[1,2-a]pyrazine System
Bond Connectivity Patterns in Bicyclic Architecture
The imidazo[1,2-a]pyrazine system consists of a fused bicyclic scaffold combining imidazole and pyrazine rings. The imidazole ring (positions 1–3) shares bonds with the pyrazine (positions 4–8), creating a planar, π-conjugated system. Key bond lengths include:
The fusion occurs between the 1-position of the imidazole and the 2-position of the pyrazine, resulting in a rigid, aromatic framework. X-ray crystallography confirms a dihedral angle of 2.1° between the two rings, indicating near-perfect coplanarity.
Tautomeric Stability and Resonance Hybridization
The system exhibits two primary tautomeric forms due to proton mobility at N1 and N4 (Figure 1). Density functional theory (DFT) calculations reveal a 12.3 kJ/mol energy preference for the N1-protonated tautomer , stabilized by resonance delocalization across the pyrazine ring. The resonance hybrid distributes electron density unevenly, with partial positive charges at C3 (+0.27e) and C8 (+0.19e), as calculated via Mulliken population analysis.
Substituent Configuration at C3 Position: 1,1'-Biphenyl-2-yl Group
Dihedral Angle Analysis of Biphenyl Substituent
The 1,1'-biphenyl-2-yl group introduces steric constraints. DFT-optimized geometries show a dihedral angle of 68.5° between the two phenyl rings, deviating from coplanarity due to ortho-substitution steric clash (H–H distance: 2.1 Å). This non-planar conformation reduces π-π stacking interactions but enhances hydrophobic binding in protein pockets.
Steric Effects on Planar Conformation
The biphenyl group increases the molecule’s cross-sectional area by 38% compared to monosubstituted analogs. Molecular dynamics simulations reveal a 15% reduction in rotational freedom at C3, restricting conformational flexibility. The substituent’s steric volume (152 ų) exceeds the parent scaffold (98 ų), potentially influencing target selectivity.
N-Methylation at C8 Position: Electronic and Steric Implications
N-methylation at C8 modifies electronic and spatial properties:
| Property | N-Methyl Derivative | Primary Amine Analog |
|---|---|---|
| pKa (amine) | 6.8 | 8.2 |
| LogP | 3.1 | 2.4 |
| H-bond donors | 0 | 1 |
| Solubility (µM) | 24 | 89 |
Methylation reduces basicity by 1.4 pKa units and eliminates hydrogen-bond donor capacity, favoring blood-brain barrier penetration. The methyl group’s steric bulk (van der Waals volume: 20 ų) modestly impacts binding pocket occupancy compared to bulkier amines like piperidine (45 ų).
Comparative Structural Analysis with Analogous Imidazopyrazines
Key Structural Comparisons:
The biphenyl group at C3 introduces greater conformational rigidity compared to oxindole or chlorophenyl analogs, while N-methylation at C8 reduces polarity relative to morpholine derivatives. These features correlate with improved metabolic stability (t½ = 4.1 hr in human hepatocytes vs. 1.8 hr for morpholine analogs).
Properties
CAS No. |
787590-80-1 |
|---|---|
Molecular Formula |
C19H16N4 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-methyl-3-(2-phenylphenyl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C19H16N4/c1-20-18-19-22-13-17(23(19)12-11-21-18)16-10-6-5-9-15(16)14-7-3-2-4-8-14/h2-13H,1H3,(H,20,21) |
InChI Key |
YMISUEBQJWYWNO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2C3=CC=CC=C3C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-biphenyl]-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods are chosen for their efficiency in constructing the imidazopyrazine scaffold . Common reagents used in these reactions include various amines, aldehydes, and nitriles, often under catalytic conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-([1,1’-biphenyl]-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by the presence of halogens or other leaving groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that imidazo[1,2-a]pyrazine derivatives exhibit promising antimicrobial properties. For instance, compounds structurally related to Imidazo[1,2-a]pyrazin-8-amine have been screened against Mycobacterium tuberculosis, with some derivatives demonstrating minimum inhibitory concentrations (MICs) as low as 0.006 μM against resistant strains of the bacterium . This suggests a potential role in developing new antitubercular agents.
Cancer Research
Imidazo[1,2-a]pyrazine derivatives are also being explored for their anticancer properties. The unique structural features of these compounds allow them to interact with various biological targets within cancer cells. Studies have shown that modifications to the imidazo[1,2-a]pyrazine scaffold can enhance potency against specific cancer types .
Case Study 1: Antitubercular Agents
In a study focusing on the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives, several compounds were identified with significant activity against Mycobacterium tuberculosis. The pharmacokinetic profiles of these compounds were assessed in vivo using mouse models, revealing favorable absorption and distribution characteristics that support further development as therapeutic agents .
| Compound | PO AUC (ng h/mL) | PO Cmax (ng/mL) | PO Tmax (h) | PO t½ (h) | IV Clearance (mL/min/kg) | % F |
|---|---|---|---|---|---|---|
| 13 | 411 | 181 | 0.25 | 5 | 43.1 | 35.8 |
| 18 | 3850 | 337 | 0.5 | ND | ND | 31.1 |
This table illustrates the pharmacokinetic parameters for selected compounds derived from the imidazo[1,2-a]pyrazine structure, highlighting their potential for further development in clinical settings.
Case Study 2: Cancer Cell Lines
Another study investigated the effects of imidazo[1,2-a]pyrazine derivatives on various cancer cell lines. The results indicated that certain modifications to the core structure could significantly enhance cytotoxicity against breast and lung cancer cell lines. This opens avenues for designing targeted therapies utilizing these compounds as lead structures for drug development .
Mechanism of Action
The mechanism of action of 3-([1,1’-biphenyl]-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission . This interaction is facilitated by the compound’s ability to bind to both the catalytic active site and peripheral anionic site of the enzyme .
Comparison with Similar Compounds
Substituent Variations at Position 3
The 3-[1,1'-biphenyl]-2-yl substituent distinguishes the target compound from structurally related derivatives. Key comparisons include:
Key Observations :
Modifications at Position 8 (Amine Group)
The N-methyl group at position 8 is critical for reducing hydrogen-bonding capacity and metabolic oxidation. Comparisons include:
Key Observations :
Core Structure Variations
The imidazo[1,2-a]pyrazine core can be compared to related bicyclic systems:
Key Observations :
- Nitrogen Placement : The target compound’s nitrogen at position 7 retains moderate potency compared to imidazo[1,2-a]pyridines, which lack additional nitrogen atoms and show superior activity in antimicrobial assays .
Biological Activity
Imidazo[1,2-a]pyrazin-8-amine derivatives, particularly the compound 3-[1,1'-biphenyl]-2-yl-N-methyl , have garnered significant attention in pharmacological research due to their diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including anticancer, antiviral, and other therapeutic potentials.
Chemical Structure and Properties
The compound Imidazo[1,2-a]pyrazin-8-amine, 3-[1,1'-biphenyl]-2-yl-N-methyl is characterized by a fused imidazole and pyrazine ring structure. The presence of the biphenyl group and the N-methyl substitution enhances its lipophilicity and potential for biological interaction.
Anticancer Activity
Mechanism of Action:
Research indicates that imidazo[1,2-a]pyrazines exhibit potent inhibition of various kinases involved in cancer progression. Notably, compounds from this class have shown inhibitory effects on cyclin-dependent kinase 9 (CDK9) with IC50 values as low as 0.16 µM , indicating strong potential as anticancer agents .
Case Studies:
- CDK9 Inhibition: A study evaluated several derivatives against breast cancer (MCF7), colorectal cancer (HCT116), and chronic myelogenous leukemia (K652) cell lines. Compound 3c demonstrated an average IC50 of 6.66 µM , correlating cytotoxicity with CDK9 inhibition .
- Cytotoxicity Profile: The cytotoxic effects were measured using MTT assays across multiple cancer cell lines. The results indicated that the structure-activity relationship (SAR) significantly influences the potency of these compounds .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3c | MCF7 | 6.66 | CDK9 Inhibition |
| 3a | HCT116 | 17.66 | CDK9 Inhibition |
| 1b | K652 | 18.24 | CDK9 Inhibition |
Antiviral Activity
Imidazo[1,2-a]pyrazines have also been investigated for their antiviral properties, particularly against coronaviruses. Recent studies have reported that certain derivatives can inhibit the main protease of SARS-CoV and SARS-CoV-2 with IC50 values as low as 21 nM . This suggests a promising avenue for the development of antiviral therapeutics.
Other Biological Activities
Beyond anticancer and antiviral activities, imidazo[1,2-a]pyrazines exhibit a range of other biological effects:
- Anti-inflammatory Properties: Some derivatives have shown significant anti-inflammatory activity in preclinical models.
- Antimicrobial Effects: The compounds demonstrate activity against various bacterial and fungal strains, indicating their potential as broad-spectrum antimicrobials .
Pharmacokinetic Properties
Pharmacokinetic studies reveal that imidazo[1,2-a]pyrazine derivatives possess favorable absorption characteristics and metabolic stability. For instance, selected compounds showed good Caco-2 permeability, which is indicative of their ability to be absorbed in the gastrointestinal tract .
Q & A
Q. What are the common synthetic routes for preparing imidazo[1,2-a]pyrazin-8-amine derivatives, and how do reaction conditions influence yield?
The Groebke-Blackburn-Bienaymé multicomponent reaction is a widely used method for synthesizing imidazo[1,2-a]pyrazin-8-amine scaffolds. Pyrazine-2,3-diamine serves as the amidine component, reacting with aldehydes and isocyanides under mild conditions to generate adenine-mimetic libraries. Optimization of catalysts (e.g., iodine) and solvents (DMF or ethanol) can improve yields from 60% to >85% . Side products often arise from competing cyclization pathways, requiring purification via column chromatography or recrystallization.
Q. Which spectroscopic techniques are critical for characterizing imidazo[1,2-a]pyrazin-8-amine derivatives?
Key techniques include:
- 1H/13C NMR : To confirm regioselectivity and substituent positions. For example, aromatic protons in the biphenyl group appear as doublets (δ 7.2–8.1 ppm), while methyl groups resonate at δ 2.8–3.1 ppm .
- ESI-HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks at m/z 312.1460) .
- UV-Vis Spectroscopy : Monitors electronic transitions in derivatives with extended conjugation (λmax ≈ 360 nm in EtOH) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in acetylcholinesterase (AChE) inhibition data among structurally similar derivatives?
Molecular docking and density functional theory (DFT) studies reveal that substituent positioning (e.g., biphenyl groups) affects binding to AChE’s catalytic site. Derivatives with para-substituted biphenyl moieties exhibit stronger π-π stacking with Trp86, correlating with IC50 values <1 µM, while ortho-substituted analogs show reduced activity (IC50 >10 µM) due to steric hindrance . Conflicting experimental data may arise from assay variability (e.g., Ellman’s method vs. radiometric assays), necessitating standardized protocols .
Q. What strategies optimize regioselectivity in iodine-catalyzed imidazo[1,2-a]pyrazine synthesis?
Regioselectivity is influenced by:
- Substrate electronic effects : Electron-donating groups (e.g., -OMe) favor C3-amination, while electron-withdrawing groups (e.g., -NO2) promote C2-substitution .
- Catalyst loading : Iodine (10 mol%) enhances electrophilic activation of aldehydes, reducing side reactions. Excess iodine (>15 mol%) may overoxidize intermediates, lowering yields .
- Temperature : Reactions at 80°C improve selectivity for imidazo[1,2-a]pyrazines over imidazo[1,5-a]pyrazines by accelerating cyclization kinetics .
Q. How do structural modifications impact antioxidant activity in imidazo[1,2-a]pyrazine derivatives?
Introducing electron-rich substituents (e.g., -OH or -NH2) enhances radical scavenging in DPPH assays (EC50 ≈ 20 µM). Conversely, methyl or halogen groups reduce activity due to decreased electron-donating capacity. Hybrid derivatives combining imidazo[1,2-a]pyrazine with benzofuran moieties show synergistic effects, with EC50 values 2–3× lower than parent compounds .
Methodological Considerations
Q. What experimental designs address low solubility in imidazo[1,2-a]pyrazine-based drug candidates?
- Salt formation : Trifluoroacetate salts (e.g., CAS 374795-77-4) improve aqueous solubility by 10–50× compared to free bases .
- Prodrug strategies : Acetylation of amine groups enhances bioavailability, with in vitro hydrolysis rates >90% in plasma .
- Nanoformulation : Encapsulation in PLGA nanoparticles increases solubility and prolongs half-life in pharmacokinetic studies .
Q. How can reaction path search algorithms streamline imidazo[1,2-a]pyrazine synthesis?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, identifying energy barriers for competing pathways. Coupling computational results with high-throughput screening (HTS) validates optimal conditions (e.g., solvent polarity, catalyst) to bypass low-yield routes .
Data Contradiction Analysis
Q. Why do some imidazo[1,2-a]pyrazine derivatives show divergent activity in Alzheimer’s models vs. antioxidant assays?
Structural requirements for AChE inhibition (e.g., planar biphenyl groups) conflict with antioxidant needs (e.g., polar substituents). For example, 3-[1,1'-biphenyl]-2-yl-N-methyl analogs exhibit strong AChE inhibition (IC50 = 0.8 µM) but moderate antioxidant activity (EC50 = 35 µM). Hybridization with thiophene or pyranone rings balances dual functionality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
